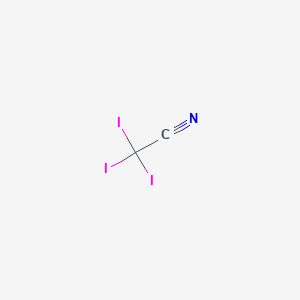

Triiodoacetonitrile

Overview

Description

Triiodoacetonitrile is a chemical compound with the molecular formula C2I3N . It has an average mass of 418.741 Da and a monoisotopic mass of 418.716461 Da .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C2I3N, an average mass of 418.741 Da, and a monoisotopic mass of 418.716461 Da . Other specific physical and chemical properties are not available in the current resources.Scientific Research Applications

1. Metabolic Effects in Humans and Animals

Research has shown that triiodothyroacetic acid (a compound related to triiodoacetonitrile) has significant metabolic effects in both humans and animals. It has been reported to cause an increase in oxygen consumption in rat kidney slices, suggesting its influence on metabolic processes. Additionally, it has been tested for antigoitrogenic properties and effects on oxygen consumption in rats. In human subjects, this compound has shown to induce remission in the clinical features of myxedema and reduce serum cholesterol levels without altering basal oxygen consumption (Lipsett et al., 1956).

2. Therapy for Thyroid Hormone Resistance

Triiodothyroacetic Acid (Triac) has been used in treating patients with thyroid hormone resistance. It is known for its ability to suppress pituitary secretion of TSH with minimal metabolic effects. Studies have shown that Triac can suppress basal TSH and T4 secretion in patients with thyroid hormone resistance, indicating its potential therapeutic benefits (Kunitake et al., 1989).

3. Potential in Cancer Chemoprevention

Tricin, a derivative of this compound, has shown potential as a cancer chemopreventive agent. It occurs in glycosidic form in various plants and has been considered safe for clinical development in cancer prevention. Techniques for extracting Tricin from bamboo leaves have been established, providing a means for its application in pharmaceutical and biomedical fields (Jiao et al., 2007).

4. Effects on Embryonic Development

The metabolomic profiling of zebrafish embryos exposed to Triclosan, another related compound, has provided insights into its effects on embryonic development. This research shows that exposure to Triclosan can lead to alterations in several metabolic pathways in developing zebrafish embryos, indicating its potential impact on embryonic development (Fu et al., 2018).

5. Reabsorption of Cholesterol from Atheromatous Lesions

Studies have investigated the effect of Triac on the reabsorption of cholesterol from atheromatous lesions in the aorta of rabbits. These studies suggest that Triac might influence cholesterol levels and have a role in the prevention and treatment of atheroma (Pitt-Rivers & Trotter, 1957).

Properties

IUPAC Name |

2,2,2-triiodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2I3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKKVRZMCRRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613565 | |

| Record name | Triiodoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861069-59-2 | |

| Record name | Triiodoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

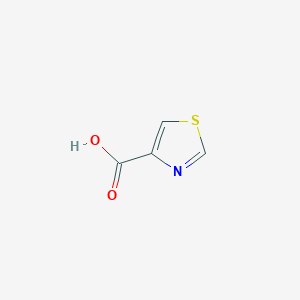

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

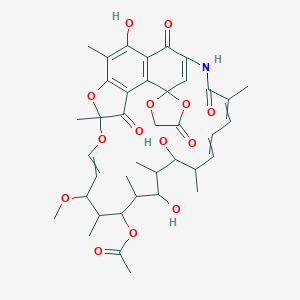

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)